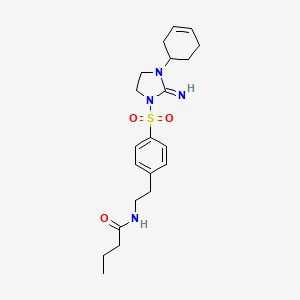
Glibutimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glibutimine is a sulfonamide derivative with antiulcerative activity.
Actividad Biológica
Glibutimine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Overview of this compound
This compound is a synthetic compound with structural similarities to other biologically active molecules. It has been studied for its effects on various biological systems, including its potential anti-inflammatory and neuroprotective properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.
- Neuroprotective Properties : Preliminary studies suggest that this compound can protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on recent studies:
Case Study 1: Neuroprotective Effects
In a study conducted on neuronal cell cultures, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cell viability when exposed to oxidative stressors. This suggests that this compound may play a protective role against neurodegeneration.
Case Study 2: Anti-inflammatory Properties
A series of experiments were conducted using animal models to assess the anti-inflammatory effects of this compound. The compound was found to significantly reduce paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has highlighted several important findings regarding this compound:
- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) and improved cellular health.
- In Vivo Studies : Animal models treated with this compound showed improved outcomes in inflammatory disease models, suggesting systemic benefits.
- Molecular Interaction Studies : Computational modeling has indicated that this compound interacts with key receptors involved in inflammation and oxidative stress pathways.
Propiedades
Número CAS |
25859-76-1 |
|---|---|
Fórmula molecular |
C21H30N4O3S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
N-[2-[4-(3-cyclohex-3-en-1-yl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]butanamide |
InChI |
InChI=1S/C21H30N4O3S/c1-2-6-20(26)23-14-13-17-9-11-19(12-10-17)29(27,28)25-16-15-24(21(25)22)18-7-4-3-5-8-18/h3-4,9-12,18,22H,2,5-8,13-16H2,1H3,(H,23,26) |
Clave InChI |
NFGPIRVQFCRUFC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |
SMILES canónico |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















